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N-(1,3-Benzodioxol-4-yl)prop-2-enamide

Cat. No.: B2588736
CAS No.: 2185980-36-1
M. Wt: 191.186
InChI Key: YGOCMSWRKFMIFC-UHFFFAOYSA-N
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Description

Contextualization within Amide and Benzodioxole Chemistry Research

The study of N-(1,3-Benzodioxol-4-yl)prop-2-enamide is firmly rooted in the broader fields of amide and benzodioxole chemistry. The 1,3-benzodioxole (B145889) ring system is a key structural motif in a variety of natural products, contributing to their biological activities. This has spurred extensive research into the synthesis and derivatization of benzodioxole-containing compounds for potential applications in medicine and agriculture. For instance, a series of 1,3-benzodioxoles has been synthesized and evaluated for in vitro antitumor activity against human tumor cell lines researchgate.net.

Amides, on the other hand, are fundamental functional groups in organic chemistry and are prevalent in biologically active molecules, including peptides and pharmaceuticals. The synthesis of amides is a well-established area of research, with numerous methods developed for their formation. A common approach involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. For example, the synthesis of an amide chalcone has been achieved in a two-step reaction, where an amide was formed by reacting a quinoline-3-carboxylic acid with thionyl chloride followed by the addition of 4-aminoacetophenone researchgate.net.

The combination of the benzodioxole and amide functionalities in this compound presents a scaffold with potential for diverse biological activities. Research on related structures has explored their utility as auxin receptor agonists, showcasing the potential for this class of compounds in agricultural applications sigmaaldrich.com.

Historical Perspective of this compound Research Trajectories

Specific historical research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectory can be inferred from the broader exploration of benzodioxole and acrylamide (B121943) derivatives.

Early research on benzodioxole compounds was largely driven by their presence in natural products and their interesting biological properties. Synthetic efforts were aimed at creating analogues of these natural products to understand their structure-activity relationships.

The acrylamide moiety has been a subject of interest due to its reactivity and presence in various synthetic and naturally occurring compounds. The chemistry of acrylamides, including their synthesis and reactions, has been studied for many decades.

The convergence of these two areas of research likely led to the synthesis and investigation of benzodioxole-containing acrylamides. While specific early studies on the 4-yl isomer are scarce, research on related compounds, such as those with the benzodioxole moiety at the 5-position, has provided a foundation for understanding the chemistry of this class of molecules. For instance, the synthesis of N-butyl-3-(1,3-benzodioxol-5-yl)prop-2-enamide has been reported, involving the reaction of 3,4-methylenedioxybenzoic acid and 1-butylamine nih.gov. This highlights the general synthetic strategies that would be applicable to the 4-yl isomer.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research on benzodioxole derivatives continues to be a vibrant area, with a focus on discovering new biological activities and developing novel synthetic methodologies. While specific research on this compound is limited, the existing knowledge on related compounds points towards several promising research frontiers and unaddressed questions.

Potential Biological Activities:

Anticancer Properties: Given that numerous benzodioxole derivatives have been investigated for their antitumor activities, a key unaddressed question is the potential of this compound as an anticancer agent researchgate.net. Structure-activity relationship (SAR) studies on related compounds, such as 1,2,4-oxadiazole-sulfonamide based compounds, have been explored for colorectal cancer therapy nih.gov.

Agricultural Applications: Research on N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as potent auxin receptor agonists and root growth promoters suggests that this compound could also have applications in agriculture sigmaaldrich.com.

Modulation of Quorum Sensing: Studies on N-hexanamide and 2H-1,3-benzodioxol derivatives have explored their ability to modulate quorum sensing in bacteria, a process crucial for bacterial communication and virulence. This opens up the possibility of investigating the target compound for similar activities frontiersin.org.

Unaddressed Chemical Questions:

Comparative Reactivity: A systematic study comparing the chemical reactivity and biological activity of the 4-yl isomer with its more commonly studied 5-yl counterpart is needed to understand the influence of the substituent position on the benzodioxole ring.

Advanced Synthetic Routes: While standard amide formation reactions are applicable, the development of more efficient and sustainable synthetic methods for this compound and its derivatives remains an area for exploration.

Computational Studies: In-depth computational studies could provide insights into the molecular properties, conformational preferences, and potential biological targets of this compound, guiding future experimental work.

Detailed Research Findings

A general and representative synthesis of a benzodioxole acrylamide can be conceptualized through the reaction of 4-amino-1,3-benzodioxole with acryloyl chloride or by the coupling of 1,3-benzodioxole-4-carboxylic acid with prop-2-en-1-amine.

For instance, the synthesis of related benzamides often involves the activation of the carboxylic acid group with reagents like thionyl chloride, followed by reaction with an appropriate amine researchgate.net.

Reactant 1Reactant 2Reagents/ConditionsProduct
1,3-Benzodioxole-4-carboxylic acidProp-2-en-1-amineCoupling agent (e.g., EDCI, HOBt), Solvent (e.g., DMF)This compound
4-Amino-1,3-benzodioxoleAcryloyl chlorideBase (e.g., Triethylamine), Solvent (e.g., CH2Cl2)This compound

Spectroscopic data for analogous compounds are crucial for characterization. For example, the 1H NMR spectrum of (E)-3-(1,3-benzodioxol-5-yl)-N-butylprop-2-enamide shows characteristic signals for the benzodioxole protons, the vinylic protons of the acrylamide moiety, and the butyl group protons nih.gov.

TechniqueExpected Features for this compound
1H NMRSignals for aromatic protons on the benzodioxole ring, vinylic protons of the prop-2-enamide group, a singlet for the O-CH2-O protons, and a broad signal for the N-H proton.
13C NMRSignals for the carbonyl carbon of the amide, vinylic carbons, aromatic carbons, and the methylene carbon of the dioxole ring.
IR SpectroscopyCharacteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C=C stretch.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B2588736 N-(1,3-Benzodioxol-4-yl)prop-2-enamide CAS No. 2185980-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-7-4-3-5-8-10(7)14-6-13-8/h2-5H,1,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOCMSWRKFMIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N 1,3 Benzodioxol 4 Yl Prop 2 Enamide

Pioneering Synthetic Routes to N-(1,3-Benzodioxol-4-yl)prop-2-enamide

The foundational methods for the synthesis of this compound are rooted in classical amide bond formation reactions. The most direct and historically significant approach involves the N-acylation of 4-amino-1,3-benzodioxole. This reaction is typically achieved by treating the amine with an activated acrylic acid derivative, most commonly acryloyl chloride.

The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. This method, often a variation of the Schotten-Baumann reaction, is reliable for producing the desired enamide. The choice of solvent and base can be optimized to improve reaction yields and facilitate product isolation.

Table 1: Typical Conditions for Pioneering Synthesis

Reactant A Reactant B Base Solvent Typical Yield
4-Amino-1,3-benzodioxole Acryloyl chloride Pyridine (B92270) or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) Moderate to High

An alternative pioneering route involves the use of acrylic anhydride (B1165640) as the acylating agent. While potentially offering milder reaction conditions compared to the highly reactive acryloyl chloride, this method may require longer reaction times or heating to achieve comparable conversion rates.

Advanced Synthetic Strategies for this compound: Yield Optimization and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. For the synthesis of this compound, advanced strategies focus on improving yields, minimizing waste, and avoiding hazardous reagents and solvents.

Green Chemistry Approaches: Green chemistry principles are increasingly being applied to amide synthesis. mdpi.com These strategies aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, this can include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating. nih.gov

Solvent-Free or Green Solvent Conditions: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents, or performing the reaction under solvent-free "grinding" conditions, aligns with green chemistry goals. mdpi.com

Catalytic Methods: Employing catalysts, including biocatalysts like enzymes (e.g., lipases), can enable the reaction to proceed under milder conditions with higher atom economy.

Table 2: Comparison of Synthetic Approaches

Method Key Features Advantages
Conventional Heating Use of traditional solvents (DCM, THF), base-mediated. Well-established, predictable.
Peptide Coupling Employs reagents like HATU, HOBt. High yields, mild conditions, fewer side products.
Microwave-Assisted Rapid heating using microwave irradiation. Drastically reduced reaction times, often higher yields. nih.gov

| Solvent-Free Grinding | Mechanical mixing of solid reactants. | Environmentally friendly, minimal waste, simple workup. mdpi.com |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the reaction of 4-amino-1,3-benzodioxole with acryloyl chloride follows a well-understood nucleophilic acyl substitution mechanism.

The mechanism proceeds in several key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-1,3-benzodioxole acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. youtube.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge. rsc.org

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base present in the reaction mixture (such as pyridine or triethylamine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound product along with a salt of the base (e.g., pyridinium (B92312) chloride).

This mechanistic pathway is fundamental to understanding how reaction conditions, such as the nature of the solvent and the strength of the base, can influence the reaction rate and efficiency.

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity: The synthesis of this compound is inherently highly regioselective. The starting material, 4-amino-1,3-benzodioxole, possesses two main sites for acylation: the nitrogen atom of the amino group and the aromatic ring. The amino group is significantly more nucleophilic than the electron-rich benzodioxole ring. Consequently, under standard acylation conditions, the reaction occurs exclusively on the nitrogen atom (N-acylation) rather than on the aromatic ring (C-acylation, i.e., a Friedel-Crafts reaction). This high degree of regioselectivity simplifies the synthesis and purification process, as side products from ring acylation are generally not formed.

Stereochemical Control: The "prop-2-enamide" moiety contains a carbon-carbon double bond, which can exist as either (E) or (Z) stereoisomers. In the synthesis starting from acryloyl chloride or acrylic acid, the resulting double bond in the product is almost exclusively the (E)-isomer, which is thermodynamically more stable. However, for more complex enamide structures, achieving specific stereoisomers can be a significant synthetic challenge. Advanced strategies for stereocontrolled enamide synthesis, such as copper-promoted C-N coupling of stereodefined (E)- or (Z)-vinyl iodides, have been developed for other complex molecules and could be applied if the (Z)-isomer of this compound were desired. nih.gov

Derivatization Strategies for this compound: Introduction of Functionalities

This compound serves as a versatile scaffold that can be chemically modified to introduce a wide range of functional groups. These derivatization strategies can target the acrylamide (B121943) double bond, the aromatic ring, or the amide N-H bond.

Reactions at the Acrylamide Double Bond:

Michael Addition: The electron-deficient double bond is an excellent Michael acceptor, readily reacting with various nucleophiles (e.g., thiols, amines, carbanions) to form C-3 substituted derivatives.

Cycloaddition Reactions: The enamide can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, providing access to more complex heterocyclic systems. nih.govnih.gov

Hydrogenation: The double bond can be selectively reduced to yield the corresponding N-(1,3-Benzodioxol-4-yl)propanamide.

Modifications of the Aromatic Ring:

Electrophilic Aromatic Substitution: While the amide group is deactivating, the benzodioxole ring remains relatively electron-rich, potentially allowing for electrophilic substitution reactions like halogenation or nitration at positions ortho or para to the activating dioxole group, though conditions would need to be carefully controlled.

Metal-Catalyzed Cross-Coupling: A more controlled approach involves starting with a halogenated 4-amino-1,3-benzodioxole. After forming the enamide, the halogen can be used as a handle for cross-coupling reactions like Suzuki-Miyaura (to introduce aryl or vinyl groups) or Sonogashira (to introduce alkynyl groups), enabling the synthesis of a diverse library of derivatives. researchgate.net

Table 3: Potential Derivatization Reactions

Reaction Site Reaction Type Reagents Potential Product Functionality
C=C Double Bond Michael Addition R-SH, R-NH2 Thioether, Secondary/Tertiary Amine
C=C Double Bond [3+2] Cycloaddition R-N3 Triazole Ring
Aromatic Ring Suzuki Coupling (from bromo-precursor) Ar-B(OH)2, Pd catalyst Biaryl structure

These derivatization strategies highlight the potential of this compound as a building block for creating a wide array of more complex molecules.

Advanced Spectroscopic and Chromatographic Characterization of N 1,3 Benzodioxol 4 Yl Prop 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of N-(1,3-Benzodioxol-4-yl)prop-2-enamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. While specific experimental NMR data for the this compound isomer is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of its constituent parts: the 1,3-benzodioxole (B145889) ring system and the prop-2-enamide side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, amide, and methylenedioxy protons. The three protons on the benzodioxole ring would appear as a complex multiplet system in the aromatic region (typically δ 6.5-7.5 ppm). The vinylic protons of the acrylamide (B121943) group would present as a pair of doublets of doublets in the δ 5.5-6.5 ppm range, with characteristic cis and trans coupling constants. The amide (N-H) proton would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The two protons of the methylenedioxy (-O-CH₂-O-) group are chemically equivalent and would give rise to a sharp singlet, typically around δ 6.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. Key expected signals include the carbonyl carbon of the amide group (δ 165-170 ppm), the vinylic carbons (δ 120-140 ppm), and the carbons of the benzodioxole ring (δ 100-150 ppm). The methylenedioxy carbon typically resonates at approximately δ 101 ppm.

For a related, more complex derivative, N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, ¹H NMR data has been reported, showing the characteristic methylenedioxy singlet at 6.10 ppm and vinylic protons within the expected ranges, illustrating the utility of NMR in identifying these core structures within larger molecules. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on typical chemical shift values for related structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O) - 165-170
Vinylic (CH=CH) 5.5 - 7.0 120-140
Aromatic (C-H) 6.5 - 7.5 105-130
Aromatic (C-N, C-O) - 130-150
Methylenedioxy (O-CH₂-O) ~6.0 ~101

Mass Spectrometry (MS) Applications in Characterizing this compound and Metabolites in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In research contexts, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For this compound (C₁₀H₉NO₃), the expected exact mass would be calculated from the sum of the exact masses of its constituent atoms. Electron Ionization (EI) is a common MS technique that would likely induce characteristic fragmentation. The fragmentation of the parent 1,3-benzodioxole structure is well-documented and typically involves the loss of formaldehyde (B43269) (CH₂O) from the molecular ion. nist.gov

The fragmentation of the this compound would be expected to show key fragmentation pathways:

Loss of the acrylamide side chain: Cleavage of the bond between the benzodioxole ring and the nitrogen atom.

Fragmentation of the acrylamide moiety: Including cleavage of the amide bond and rearrangements.

Fragmentation of the benzodioxole ring: As seen with the parent compound, such as the loss of CH₂O.

In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It allows for the separation of the parent compound from its metabolites in a biological matrix, followed by their identification based on their mass-to-charge ratios and fragmentation patterns. Potential metabolic transformations could include hydroxylation of the aromatic ring, epoxidation of the double bond, or hydrolysis of the amide linkage.

Vibrational Spectroscopy (IR, Raman) for Probing this compound Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. For the related compound 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, a strong carbonyl (C=O) absorption is observed at 1643 cm⁻¹. researchgate.net For this compound, the amide I band (primarily C=O stretching) would be a prominent feature, typically appearing in the range of 1640-1680 cm⁻¹. Other key expected absorptions include:

N-H stretching: A medium to strong band around 3300 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

C=C stretching (alkene and aromatic): In the 1500-1650 cm⁻¹ region.

Amide II band (N-H bending): Around 1550 cm⁻¹.

C-O-C stretching (dioxole ring): Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the methylenedioxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as C=C, often give strong Raman signals. The spectrum of 3-(1,3-benzodioxol-5-yl)-2-propenal, a related aldehyde, shows strong Raman activity for the aromatic and vinylic moieties. spectrabase.com For this compound, the C=C stretching of the vinyl group and the breathing modes of the aromatic ring would be expected to produce intense Raman bands.

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
N-H Stretch IR ~3300
Aromatic C-H Stretch IR, Raman >3000
Amide I (C=O Stretch) IR 1640-1680
C=C Stretch (Alkene & Aromatic) IR, Raman 1500-1650
Amide II (N-H Bend) IR ~1550
C-O-C Asymmetric Stretch IR ~1250

X-ray Crystallography Studies of this compound and Related Crystal Forms

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, analysis of closely related structures provides insight into its likely solid-state conformation.

Studies on derivatives such as 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide) reveal key structural features. researchgate.net In this related molecule, the amide group adopts a planar geometry, which is a common feature due to resonance. The benzodioxole ring is also largely planar. The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, leading to the formation of chains or sheets in the crystal lattice.

In another complex derivative, the 1,3-dioxole (B15492876) ring fused to the benzene (B151609) ring was found to adopt a flattened envelope form. researchgate.net The planarity of the propenamide system is generally maintained to maximize conjugation. The dihedral angle between the plane of the benzodioxole ring and the plane of the acrylamide side chain is an important conformational parameter that would be determined by a full crystal structure analysis.

Table 3: Crystallographic Data for a Related Compound: 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.618
b (Å) 9.213
c (Å) 16.785
β (°) 93.637
V (ų) 1330.0

Chromatographic Techniques (HPLC, GC) in Purity Assessment and Analytical Method Development for this compound Research

Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, or metabolites, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Method Development: A reversed-phase HPLC method would be most suitable. A C18 stationary phase would provide good retention for this moderately polar compound. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. nih.govscispace.com

Detection: The presence of the benzodioxole and acrylamide chromophores makes UV detection highly effective. A diode-array detector (DAD) could be used to obtain the UV spectrum of the peak, aiding in identification. scispace.com

Purity Assessment: By integrating the area of the main peak and any impurity peaks, the purity of a sample can be accurately determined. The method can be validated for linearity, accuracy, and precision.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of this compound may be sufficient for GC analysis, although derivatization could be employed to improve its thermal stability and chromatographic behavior if necessary.

Method Development: A polar capillary column (e.g., a wax-type or a phenyl-substituted polysiloxane column) would be appropriate given the polarity of the amide functional group. nih.gov A temperature-programmed elution would be used to ensure the timely elution of the compound.

Detection: A Flame Ionization Detector (FID) can be used for general-purpose quantification. However, coupling GC with a Mass Spectrometer (GC-MS) is far more powerful, providing both retention time and mass spectral data for definitive identification and confirmation of purity. nih.gov

These chromatographic methods are crucial for quality control in synthetic procedures and for quantitative analysis in various research applications.

Theoretical and Computational Studies on N 1,3 Benzodioxol 4 Yl Prop 2 Enamide

Quantum Chemical Calculations of N-(1,3-Benzodioxol-4-yl)prop-2-enamide Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For derivatives of 1,3-benzodioxole (B145889), these calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding molecular reactivity. researchgate.netbookpi.org

The electronic structure of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity.

For 1,3-benzodioxole derivatives, the HOMO is typically distributed over the benzodioxole ring system, indicating this moiety is the primary site for electrophilic attack. Conversely, the LUMO is often located across the entire molecule. researchgate.net In this compound, the electron-withdrawing prop-2-enamide group influences the electronic distribution. This would likely lower the energy of the LUMO, concentrating it around the α,β-unsaturated system and making it susceptible to nucleophilic attack.

Key quantum chemical descriptors derived from these calculations help quantify the molecule's reactivity. These parameters, while not specifically calculated for the title compound in the available literature, are routinely determined for analogous structures. researchgate.netresearchgate.net

Quantum Chemical ParameterSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Correlates with the capacity to donate electrons (ionization potential). Higher energy indicates a better electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Correlates with the capacity to accept electrons (electron affinity). Lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Energy Gap)Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Electronegativity (χ)Describes the power of an atom or molecule to attract electrons.
Global Hardness (η)Measures the resistance to change in electron distribution or charge transfer.
Dipole Moment (μ)Indicates the overall polarity of the molecule, influencing solubility and binding interactions.

Molecular Dynamics Simulations of this compound Interactions with Biomolecular Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid. nih.govresearchgate.net

The simulation process begins with a starting structure of the ligand-protein complex, which can be obtained from experimental methods or predicted using molecular docking. nih.gov The system is then solvated in a box of water molecules and ions to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the complex, revealing details about its stability, conformational changes, and key intermolecular interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, SAR modeling would be essential to identify the structural features crucial for a desired biological effect and to guide the design of more potent and selective compounds. nih.govnih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. slideshare.netresearchgate.net These methods require a set of structurally aligned molecules with known activities.

CoMFA calculates steric and electrostatic fields around the molecules. The variations in these fields are then correlated with changes in biological activity to generate a 3D contour map that highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govjmaterenvironsci.com

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.govnih.gov

For this compound analogues, a 3D-QSAR study could provide valuable insights. For example, contour maps might indicate that bulky substituents on the benzodioxole ring increase activity, or that a hydrogen bond donor near the amide carbonyl is beneficial. Such models have been successfully applied to other series of benzodioxole derivatives to understand their activity. nih.gov The predictive power of a developed QSAR model is typically validated using an external test set of compounds to ensure its reliability for designing new molecules. nih.gov

Prediction of this compound Reactivity and Reaction Pathways

Computational methods are highly effective for predicting the reactivity and potential metabolic pathways of chemical compounds. For this compound, two key reactive sites are the acrylamide (B121943) moiety and the benzodioxole ring.

The acrylamide group is a well-known Michael acceptor. nih.gov The electron-withdrawing effect of the adjacent carbonyl group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins or glutathione. nih.govnih.gov DFT calculations can model the mechanism and energetics of this Michael addition reaction. researchgate.netresearchgate.net Such studies have shown that the reaction proceeds via a two-step mechanism, and the activation energy can be calculated to predict the reaction rate. researchgate.netbiorxiv.org This covalent modification is often the basis for the biological activity of acrylamide-containing compounds. nih.gov

Another potential reaction pathway for acrylamide is metabolic oxidation by cytochrome P450 enzymes (specifically CYP2E1) to form its epoxide metabolite, glycidamide (B1671898). researchgate.netnih.gov Glycidamide is a more reactive electrophile than acrylamide itself and can form covalent adducts with DNA, which is a mechanism of genotoxicity. nih.govnih.gov Computational models can be used to study the thermodynamics and kinetics of this epoxidation reaction and the subsequent reactions of glycidamide with nucleobases like guanine. nih.govresearchgate.net

Reactive MoietyPredicted Reaction PathwayKey Biological Nucleophile/ReactantComputational Method
Prop-2-enamide (Acrylamide)Michael AdditionCysteine, Glutathione (Thiols)DFT (Activation Energy Calculation)
Prop-2-enamide (Acrylamide)EpoxidationCytochrome P450 (CYP2E1)QM/MM Simulations
Glycidamide (Metabolite)Nucleophilic Attack (Adduct Formation)DNA bases (e.g., Guanine)DFT Calculations

Computational Approaches to this compound Ligand Design

Computational methods are integral to modern drug design, enabling the rational design of new ligands with improved properties. Using this compound as a starting scaffold, several computational strategies can be employed to design novel analogues.

Scaffold-based design utilizes the core structure of the molecule as a template for generating new compounds. nih.gov The 1,3-benzodioxole moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is present in numerous bioactive compounds. nih.gov Computational approaches can explore modifications to this scaffold, such as adding substituents at different positions on the aromatic ring, to enhance binding affinity or selectivity for a specific biological target. frontiersin.orgresearchgate.net

Fragment-based drug design (FBDD) is another powerful computational approach. nih.gov This method involves identifying small molecular fragments that bind to a target protein and then computationally linking or growing them to create a more potent lead compound. mdpi.com The benzodioxole ring itself could be considered a fragment, and computational screening can identify other fragments that bind in adjacent pockets of a target protein. researchgate.net These fragments can then be computationally linked to the benzodioxole core to design novel ligands.

Virtual screening through molecular docking is a key tool in these design strategies. nih.gov Large libraries of virtual compounds, created by modifying the parent structure, can be docked into the active site of a target protein. frontiersin.org The docking scores and predicted binding poses are used to prioritize a smaller number of promising candidates for chemical synthesis and biological testing, thereby accelerating the discovery process. researchgate.net

Molecular and Biochemical Mechanisms of Action Pertaining to N 1,3 Benzodioxol 4 Yl Prop 2 Enamide Research

In Vitro Receptor Binding and Enzyme Inhibition Studies of N-(1,3-Benzodioxol-4-yl)prop-2-enamide.

No studies detailing the in vitro receptor binding profile or enzyme inhibition properties of this compound have been identified in the public domain. There is no available data on its affinity for specific biological receptors or its potency in inhibiting enzyme activity.

Cellular Pathway Modulation by this compound in Model Systems (e.g., cell lines).

There is no published research on the effects of this compound on cellular pathways in any model systems, including cell lines. Therefore, information regarding its potential to modulate specific signaling cascades or cellular processes is not available.

Investigation of Protein-Ligand Interactions involving this compound.

No investigations into the protein-ligand interactions of this compound have been documented. There are no structural biology studies, such as X-ray crystallography or NMR spectroscopy, nor any computational modeling data, to elucidate its binding mode to any protein target.

Genomic and Proteomic Profiling in Response to this compound Exposure in Pre-clinical Models.

There is a lack of available data from genomic or proteomic profiling studies in any pre-clinical models exposed to this compound. As such, any potential changes in gene expression or protein abundance following exposure to this compound remain uncharacterized.

Mechanisms of this compound Metabolism in Pre-clinical Models.

No studies on the metabolism of this compound in pre-clinical models have been found. Information regarding its metabolic pathways, including potential metabolites and the enzymes involved in its biotransformation, is not available in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 1,3 Benzodioxol 4 Yl Prop 2 Enamide Derivatives

Systematic Modification of the Acrylamide (B121943) Moiety in N-(1,3-Benzodioxol-4-yl)prop-2-enamide

Key modifications and their anticipated effects include:

Substitution on the α- and β-carbons: Introduction of substituents on the double bond can alter the electrophilicity of the Michael acceptor. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it. The stereochemistry of these substituents is also crucial for proper orientation within a biological target's binding site.

Alterations to the amide nitrogen: The substituent on the amide nitrogen plays a significant role in the molecule's physicochemical properties, such as solubility and membrane permeability. Varying the nature of this substituent from small alkyl groups to larger aromatic or heterocyclic systems can modulate these properties and introduce new interactions with the target protein.

Replacement of the acrylamide warhead: In cases where the irreversible covalent binding of the acrylamide group leads to off-target effects, it can be replaced with other reactive groups. For instance, allenamides have been investigated as a bioisostere of acrylamides in the design of targeted covalent inhibitors. nih.govrsc.org

The following table illustrates hypothetical modifications to the acrylamide moiety and their potential impact on activity, based on general principles of medicinal chemistry.

ModificationRationalePredicted Impact on Activity
α-methylationIncrease steric bulk, alter electronicsMay decrease reactivity, potentially increase selectivity
β-fluorinationIncrease electrophilicityMay enhance covalent binding, potentially altering potency
N-alkylationModulate lipophilicity and hydrogen bondingCould improve cell permeability and pharmacokinetic properties
N-arylationIntroduce new binding interactionsPotential for enhanced potency and selectivity through π-stacking or other interactions

Exploration of Substituent Effects on the Benzodioxole Ring of this compound

Substituent effects can be systematically explored by introducing various functional groups at different positions of the benzodioxole ring. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents are critical parameters. For instance, in a study of benzodioxole derivatives as COX inhibitors, halogenated compounds showed varied activity based on the position of the halogen. nih.gov Ortho-halogenated compounds demonstrated better activity, which was attributed to their ability to induce non-coplanarity between aromatic rings, a feature considered ideal for COX inhibitory activity. nih.gov

A hypothetical SAR study on the benzodioxole ring of this compound might yield results as summarized in the table below.

Position of SubstitutionSubstituentRationalePredicted Impact on Activity
5ChloroElectron-withdrawing, lipophilicMay enhance binding affinity and cell permeability
6MethoxyElectron-donating, hydrogen bond acceptorCould improve solubility and introduce new hydrogen bonding interactions
7MethylLipophilic, steric bulkMay enhance van der Waals interactions within a hydrophobic pocket
5,6DimethoxyIncreased electron density, potential for multiple hydrogen bondsCould significantly alter electronic properties and binding modes

Heterocyclic Replacements and Bioisosteric Modifications of this compound Core Structure

Bioisosterism is a widely used strategy in drug design to improve the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.com In the context of this compound, both the acrylamide moiety and the benzodioxole ring can be subjected to bioisosteric replacement.

Heterocyclic replacements for the benzodioxole ring: The benzodioxole ring can be replaced with other bicyclic or monocyclic heterocyclic systems to explore new chemical space and potentially improve properties such as solubility, metabolic stability, and target selectivity. For example, benzofuran, indole, or quinoline (B57606) rings could be considered as replacements, each offering a unique set of electronic and steric properties.

Bioisosteres for the acrylamide moiety: As mentioned earlier, the acrylamide group can be replaced by other Michael acceptors or different types of reactive groups to fine-tune its reactivity and reduce potential toxicity. Examples of acrylamide bioisosteres include vinyl sulfones, vinyl sulfonamides, and α,β-unsaturated ketones. nih.gov In some cases, non-covalent warheads can also be explored. For example, N-acylhydrazones and selenophenes have been described as bioisosteric replacements for arylamide-linked residues in kinase inhibitors. nih.gov

The following table provides examples of potential bioisosteric replacements for the core structure of this compound.

Original MoietyBioisosteric ReplacementRationale
BenzodioxoleBenzofuranMaintain aromaticity, alter hydrogen bonding potential
BenzodioxoleIndoleIntroduce a hydrogen bond donor
AcrylamideVinyl sulfoneSimilar Michael acceptor reactivity, potentially different metabolic profile
AcrylamidePropargylamideAlternative electrophile for covalent modification

Conformational Analysis and its Impact on this compound Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound and its derivatives is therefore essential for understanding their SAR.

The flexibility of the molecule is primarily associated with the rotatable bonds, particularly the bond connecting the benzodioxole ring to the acrylamide moiety and the bonds within the acrylamide group itself. The dihedral angle between the plane of the benzodioxole ring and the plane of the acrylamide group is a key conformational parameter. Studies on similar N-aryl acrylamide derivatives have shown that this dihedral angle can significantly influence biological activity. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the preferred conformations of these molecules and to estimate the energy barriers between different conformational states. This information can then be used to rationalize observed SAR data and to design new analogues with improved activity. For instance, in a study of a natural product, 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, the amide group was found to adopt a planar Z geometry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

To develop a QSAR model for this compound analogues, a dataset of compounds with their corresponding biological activities is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule, such as partial charges and dipole moment.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. A QSAR study on the antilipid peroxidative activity of benzodioxoles suggested that the activity is largely dependent on the charges of the carbon atoms connected to the oxygen atoms of the dioxole ring, the charged surface area, and the dipole moment of the molecules. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might take the following form:

log(1/IC50) = c0 + c1logP + c2HOMO + c3*DipoleMoment + ...

Where IC50 is the concentration of the compound required to produce a 50% inhibition of a biological process, logP is the logarithm of the octanol-water partition coefficient, HOMO is the energy of the highest occupied molecular orbital, and DipoleMoment is the dipole moment of the molecule. The coefficients c0, c1, c2, and c3 are determined by the statistical analysis.

Advanced Methodologies in N 1,3 Benzodioxol 4 Yl Prop 2 Enamide Research

High-Throughput Screening (HTS) Approaches for Identifying N-(1,3-Benzodioxol-4-yl)prop-2-enamide Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets. ox.ac.uknih.gov In the context of this compound, HTS is instrumental in identifying its potential molecular partners and biological effects. The process involves the use of automated liquid handling, robotics, and multi-platform readers to conduct thousands of assays in miniaturized formats, such as 384- or 1536-well plates. ox.ac.ukchemdiv.com

The primary goal of HTS is to identify "hits"—compounds that modulate the activity of a target, which can then be investigated further. ox.ac.uk For this compound, HTS campaigns can be designed to screen for interactions with a wide array of targets, including enzymes, receptors, and signaling pathways. chemdiv.com The data generated allows researchers to quickly discard ineffective avenues and focus on promising leads, making the research process more efficient and cost-effective. ox.ac.uk A successful HTS campaign is typically followed by a cascade of secondary and orthogonal assays to validate initial findings and confirm the specific activity of the compound. chemdiv.com

Below is a representative data table illustrating the kind of results an HTS campaign for this compound might produce against a panel of kinase enzymes.

TargetAssay TypeCompound Concentration (µM)% Inhibition (Result)Hit Status
Kinase ABiochemical (Fluorescence)1085.2Hit
Kinase BBiochemical (Luminescence)1012.5No Hit
Kinase CCell-based (Reporter Gene)106.3No Hit
Kinase DBiochemical (Fluorescence)1078.9Hit
Kinase ECell-based (Viability)104.1No Hit

This table is for illustrative purposes to show representative data from an HTS assay.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of this compound in Complex with Molecular Targets

Determining the three-dimensional structure of a compound bound to its biological target is crucial for understanding its mechanism of action and for guiding further drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the two primary techniques for obtaining this high-resolution structural data. nih.govresearchgate.net

X-ray Crystallography has long been the gold standard for structural biology, providing atomic-level detail of protein-ligand interactions. nih.govnih.gov The process requires crystallizing the target molecule (e.g., an enzyme) in complex with the ligand, in this case, this compound. The resulting crystal is exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic model is built. proteopedia.org This technique has been successfully used to determine the binding mode of related 1,3-benzodioxole-containing compounds, such as noscapine analogues, to their target, tubulin. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for the compound's activity and provide a blueprint for designing more potent derivatives. nih.gov

Cryo-EM has emerged as a revolutionary alternative, particularly for large, complex, or flexible molecules that are difficult to crystallize. researchgate.net In Cryo-EM, samples are flash-frozen in their near-native state, and a high-energy electron beam is used to generate thousands of 2D projection images, which are then computationally reconstructed into a 3D model. researchgate.net Recent technological advances have pushed the resolution of Cryo-EM to near-atomic levels, making it a powerful tool for structure-based drug design. researchgate.netnih.gov For this compound, Cryo-EM could be used to visualize its interaction with large protein complexes or membrane-bound receptors.

TechniqueResolutionTarget RequirementsKey OutputApplication to this compound
X-ray Crystallography Atomic (~1-3 Å)High-quality crystalsElectron density map, atomic model of binding sitePrecisely defining interactions with a crystallizable target enzyme.
Cryo-Electron Microscopy Near-atomic (~2-4 Å)No crystallization needed3D density map, model of the complex in a native-like stateVisualizing binding to large, multi-component, or flexible targets.

This table provides a comparative overview of the two structural biology techniques.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by enabling rapid analysis of vast datasets and making accurate predictions about a compound's properties. github.ionih.gov For this compound, these computational tools can accelerate its development from initial discovery to lead optimization.

ML models can be trained on large databases of chemical structures and their associated biological activities to predict the potential bioactivity of new compounds. nih.govbiorxiv.org The process involves calculating a set of numerical features, or "molecular descriptors," that characterize the physicochemical properties of this compound. These descriptors are then used as input for an algorithm (e.g., Random Forest, Neural Network) to predict its activity against various targets or its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgresearchgate.net This approach, often called quantitative structure-activity relationship (QSAR) modeling, helps prioritize which derivatives of the compound to synthesize and test, saving significant time and resources. github.io

Descriptor TypeExample for this compoundPredicted Property
1D Descriptors Molecular Weight, Atom CountBioavailability
2D Descriptors Topological Polar Surface Area (TPSA), LogPMembrane Permeability, Solubility
3D Descriptors Molecular Shape, VolumeBinding Affinity, Target Specificity
Fingerprints Substructure Keys (e.g., presence of benzodioxole ring)Target Prediction, Similarity to known drugs

This table illustrates the types of molecular descriptors used in ML models.

Microfluidic and Lab-on-a-Chip Technologies for this compound Studies

Microfluidics, the science of manipulating minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers numerous advantages for chemical and biological research. nih.gov These "lab-on-a-chip" systems allow for precise control over experimental conditions, reduced reagent consumption, and faster analysis times. nih.gov

In the study of this compound, microfluidic devices can be applied in several ways. They can be used to perform high-throughput cell-based assays, exposing cultured cells to a range of compound concentrations to assess biological responses in a highly controlled environment that can mimic physiological conditions like fluid flow. limav.org Furthermore, microfluidic platforms are being developed for chemical synthesis, enabling rapid optimization of reaction conditions to produce derivatives of the parent compound efficiently. Microchip electrophoresis, a miniaturized separation technique, can be used for rapid analysis of the compound and its metabolites from very small sample volumes. nih.gov

Isotopic Labeling Techniques for this compound Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and elucidate its mechanism of action. wikipedia.org The strategy involves replacing one or more atoms in the this compound structure with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium). nih.gov This "labeled" compound is chemically identical to the original but can be distinguished using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

By administering the labeled compound to a biological system (e.g., cell culture or an animal model), researchers can track its journey. creative-proteomics.com This allows for the unambiguous identification of metabolites, as they will retain the isotopic label, helping to map the compound's biotransformation pathways. nih.gov Furthermore, isotopic labeling can be used to investigate reaction mechanisms. For instance, if the compound acts as an enzyme inhibitor, labeling atoms at the site of a proposed chemical reaction can confirm whether a covalent bond is formed with the target protein. nih.gov This provides definitive evidence of the compound's molecular mechanism. researchgate.net

IsotopeLocation on this compoundPotential Information Gained
¹³C Carbonyl carbon of the amideElucidation of metabolic pathways involving amide hydrolysis.
¹⁵N Amide nitrogenTracking the fate of the entire amide group during metabolism.
²H (D) Benzodioxole ringInvestigating the role of cytochrome P450 enzymes in metabolism (Kinetic Isotope Effect).
¹³C Prop-2-enamide backboneDetermining if the backbone is involved in covalent modification of a target protein.

This table provides examples of how isotopic labeling could be applied to study the compound.

Future Directions and Emerging Research Avenues for N 1,3 Benzodioxol 4 Yl Prop 2 Enamide

Integration of Multi-Omics Data in N-(1,3-Benzodioxol-4-yl)prop-2-enamide Research

The advent of multi-omics technologies offers an unprecedented opportunity to understand the biological effects of this compound at a systems level. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular pathways modulated by this compound.

Table 1: Potential Multi-Omics Approaches in this compound Research

Omics DisciplinePotential Application for this compound ResearchExpected Insights
Transcriptomics Analysis of gene expression changes in cells or tissues exposed to the compound.Identification of target genes and pathways affected by this compound.
Proteomics Quantitative analysis of protein expression and post-translational modifications.Understanding the compound's impact on protein networks and cellular machinery.
Metabolomics Profiling of endogenous and exogenous metabolites in biological systems.Elucidation of metabolic pathways altered by the compound and identification of its biotransformation products.
Integrative Omics Combined analysis of data from multiple omics platforms.A holistic view of the compound's mechanism of action and potential off-target effects.

The integration of these datasets will be crucial for identifying biomarkers of exposure and effect, as well as for elucidating the mechanisms of action of this compound. This approach will move the field beyond single-endpoint studies to a more holistic and predictive understanding of the compound's biological interactions.

Novel Applications of N-(1,3-Benzodioxole-4-yl)prop-2-enamide in Materials Science

The unique chemical structure of this compound, featuring a rigid benzodioxole group and a polymerizable acrylamide (B121943) functionality, suggests its potential as a versatile building block in materials science.

The acrylamide group can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. The benzodioxole moiety, known for its presence in various natural products and its electronic properties, can impart specific functionalities to these materials wikipedia.org. Potential applications include the development of:

Specialty Polymers: Incorporation of the benzodioxole unit could enhance thermal stability, refractive index, or photophysical properties of polyacrylamides.

Functional Coatings: The compound could be used to create coatings with specific adhesive, hydrophobic, or biocompatible properties. The majority of commercially produced acrylamide is utilized in the manufacturing of various polymers, most notably polyacrylamide wikipedia.org.

Biomaterials: The potential for surface modification and biocompatibility makes it a candidate for applications in tissue engineering and drug delivery systems. Acrylamide is also used in the synthesis of dyes and in copolymers for contact lenses nih.gov.

Future research in this area will likely focus on the synthesis and characterization of polymers derived from this compound and the evaluation of their performance in various material science applications.

Green Synthesis and Sustainable Production of this compound

In line with the growing emphasis on sustainable chemistry, the development of green synthetic routes for this compound is a critical future direction. Traditional methods for amide synthesis often rely on harsh reagents and generate significant waste ucl.ac.uk.

Future research will focus on developing more environmentally friendly processes, such as:

Biocatalytic Synthesis: The use of enzymes, such as lipases, could enable the synthesis of the amide bond under mild conditions with high selectivity. A sustainable enzymatic method for preparing amides has been developed using Candida antarctica lipase B as a biocatalyst nih.gov.

Catalytic Amidation: The development of novel catalysts for the direct amidation of carboxylic acids and amines would reduce the need for stoichiometric activating agents ucl.ac.uk.

Use of Greener Solvents: Replacing conventional organic solvents with more sustainable alternatives, like cyclopentyl methyl ether, can significantly reduce the environmental impact of the synthesis nih.gov.

Photocatalysis: A novel method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light has been introduced dst.gov.in.

Table 2: Comparison of Synthetic Methodologies for Amide Formation

MethodAdvantagesDisadvantages
Conventional Coupling Reagents Well-established, broad substrate scope.Use of stoichiometric, often hazardous reagents; significant waste generation ucl.ac.uk.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly nih.gov.Enzyme stability and cost can be limitations.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification whiterose.ac.uk.Catalyst development and optimization can be challenging.
Photocatalysis Utilizes light as an energy source, mild conditions dst.gov.in.Requires specialized equipment and photocatalysts.

The adoption of these green chemistry principles will not only make the production of this compound more sustainable but also more economically viable in the long term.

Advanced Computational Methodologies for this compound Design

Advanced computational methodologies are set to play a pivotal role in accelerating the design and development of novel analogs of this compound with improved properties. Techniques such as molecular docking, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the compound's behavior at the molecular level.

A study on 1,3-benzodioxole-tagged dacarbazine derivatives utilized molecular docking to investigate their binding potential with tubulin, a key target in cancer therapy tandfonline.com. Similarly, computational studies on other 1,3-benzodioxole (B145889) derivatives have been used to understand their structure-activity relationships researchgate.netacs.org. These approaches can be applied to this compound to:

Predict Biological Activity: In silico screening of virtual libraries of derivatives can identify candidates with potentially enhanced biological activity.

Optimize Physicochemical Properties: Computational models can predict properties such as solubility, stability, and membrane permeability, guiding the design of compounds with better drug-like characteristics.

Elucidate Mechanisms of Action: Molecular docking and dynamics simulations can help to visualize the interaction of the compound with its biological targets, providing insights into its mechanism of action.

The integration of these computational tools into the research workflow will enable a more rational and efficient design of new this compound-based molecules.

Collaborative Research Frameworks for this compound Research Acceleration

To fully realize the potential of this compound, a shift towards more collaborative and open research models is essential. The complexity of modern scientific research, particularly in drug discovery and materials science, necessitates interdisciplinary expertise and the sharing of resources.

Future progress will be significantly accelerated by the establishment of:

Open Innovation Platforms: These platforms, such as the one launched by Eli Lilly, allow researchers to submit compounds for biological screening, fostering collaboration and accelerating the discovery of new activities researchgate.netlilly.com. Open innovation models are being increasingly adopted by large companies to enhance their research and development efforts futurebridge.com.

Academic-Industry Collaborations: Partnerships between academic institutions and pharmaceutical or chemical companies can bridge the gap between basic research and commercial application. Such collaborations are recognized as a key driver of innovation in the pharmaceutical industry acs.org.

Research Consortia: The formation of consortia focused on specific aspects of this compound research can pool resources, expertise, and data, leading to more rapid and impactful discoveries.

These collaborative frameworks will not only accelerate the pace of research but also ensure that the knowledge generated is effectively translated into tangible benefits for science and society.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,3-Benzodioxol-4-yl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using aroyl chlorides or activated esters. For example, coupling 1,3-benzodioxol-4-amine with acryloyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base, typically achieves yields of 65–75% . Temperature control (0–5°C) minimizes side reactions like polymerization. Solvent polarity and catalyst selection (e.g., HATU for amide bond formation) are critical for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H NMR confirms the (E)-configuration of the α,β-unsaturated amide (doublet at δ 6.5–7.2 ppm for trans protons) and benzodioxol protons (δ 5.9–6.1 ppm for methylenedioxy) .
  • MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 234.0764 for C10_{10}H9_9NO3_3) and fragmentation patterns to validate purity .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and benzodioxol C-O-C (~1250 cm1^{-1}) .

Q. What functional groups in this compound contribute to its reactivity?

  • Methodology : The α,β-unsaturated amide moiety undergoes Michael additions or nucleophilic attacks, while the benzodioxol ring participates in electrophilic aromatic substitution. Computational tools (e.g., Gaussian for Fukui indices) predict reactive sites. Experimental validation via regioselective bromination or Diels-Alder reactions can confirm these properties .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELXL for refinement of crystallographic data to resolve bond-length discrepancies (e.g., C=O vs. C-N distances in the amide group). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, particularly in the benzodioxol ring . For twinned crystals, twin-law matrices in SHELXE improve data handling .

Q. What experimental strategies address contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes with targets like COX-2 or kinases. Compare results with mutagenesis studies to identify critical residues .

Q. How do steric and electronic effects influence structure-activity relationships (SAR) in benzodioxol-4-yl enamide derivatives?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzodioxol 5-position to enhance electrophilicity. Measure changes in binding affinity via SPR or ITC .
  • QSAR Modeling : Apply CoMFA or CoMSIA to correlate Hammett σ values with bioactivity, using datasets from analogs in PubChem .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

  • Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. Monitor ee via chiral HPLC (Chiralpak AD-H column) and optimize solvent polarity (e.g., THF vs. toluene) to improve stereocontrol .

Methodological Considerations

Q. How to validate analytical methods for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Develop a gradient elution method (C18 column, 0.1% formic acid in water/acetonitrile) with a LOQ of 0.1 ng/mL. Validate precision (RSD <15%) and recovery (>80%) using spiked plasma samples .
  • Stability Testing : Assess photodegradation under UV light (λ = 254 nm) and thermal degradation (40°C for 72 hrs) to establish storage guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.